Pinaverium-d4 Bromide

LC-MS/MS Bioanalysis Matrix Effect

Pinaverium-d4 Bromide is a deuterium-labeled analog of pinaverium bromide, a quaternary ammonium compound that functions as an L-type calcium channel blocker with selectivity for the gastrointestinal tract. The parent compound pinaverium bromide is clinically used as an antispasmodic agent for functional gastrointestinal disorders including irritable bowel syndrome (IBS), with demonstrated IC50 values of 1.0 × 10⁻⁶ M for inhibition of cholinergic responses in colonic smooth muscle.

Molecular Formula C26H41Br2NO4
Molecular Weight 595.4 g/mol
Cat. No. B1150834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinaverium-d4 Bromide
Synonyms4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethylbicyclo[3.1.1]-hept-2-yl)ethoxy]ethyl]morpholinium-d4 Bromide;  LAT-1717-d4;  Dicetel-d4;  _x000B_
Molecular FormulaC26H41Br2NO4
Molecular Weight595.4 g/mol
Structural Identifiers
InChIInChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/i8D2,12D2;
InChIKeyIKGXLCMLVINENI-WVYYIIHHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinaverium-d4 Bromide: A Deuterated Internal Standard for Precise Quantification of Pinaverium Bromide in Bioanalytical Assays


Pinaverium-d4 Bromide is a deuterium-labeled analog of pinaverium bromide, a quaternary ammonium compound that functions as an L-type calcium channel blocker with selectivity for the gastrointestinal tract [1]. The parent compound pinaverium bromide is clinically used as an antispasmodic agent for functional gastrointestinal disorders including irritable bowel syndrome (IBS), with demonstrated IC50 values of 1.0 × 10⁻⁶ M for inhibition of cholinergic responses in colonic smooth muscle [2]. Pinaverium-d4 Bromide incorporates four deuterium atoms at the ethyl-morpholinium side chain (molecular formula C26H37D4Br2NO4; molecular weight 595.44 g/mol), resulting in a mass shift of +4 Da relative to the unlabeled analyte [3]. This compound is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in LC-MS/MS workflows, and can be traced against pharmacopeial standards (USP or EP) based on feasibility [4].

Why Generic Substitution Fails for Pinaverium-d4 Bromide in Bioanalytical Method Validation and Pharmacokinetic Studies


In LC-MS/MS quantification of pinaverium bromide, substitution with non-isotopic internal standards such as paclitaxel, glimepiride, or itraconazole introduces systematic quantification errors due to differential extraction recovery, divergent chromatographic retention, and unequal ionization response under electrospray conditions [1]. Published validation studies using paclitaxel as an internal standard for pinaverium bromide quantification report absolute recoveries of 99.7–111.7% for the analyte versus 106.2% for the internal standard, with matrix effect factors at two QC concentration levels of 0.899 and 0.956 (precision < 2.24%) [2]. The structural dissimilarity between pinaverium bromide (a quaternary ammonium compound) and non-isotopic internal standards (neutral or weakly basic molecules) results in incomplete compensation for matrix effects and extraction variability, directly compromising assay accuracy, precision, and regulatory compliance under ICH M10 and FDA bioanalytical method validation guidance [3].

Pinaverium-d4 Bromide Quantitative Differentiation Evidence: Comparator-Based Performance Analysis for Procurement Decisions


Matrix Effect Compensation: Pinaverium-d4 Bromide vs. Non-Isotopic Internal Standards (Paclitaxel) in Human Plasma LC-MS/MS

Non-isotopic internal standards such as paclitaxel exhibit differential ionization behavior relative to pinaverium bromide under electrospray conditions, leading to incomplete matrix effect compensation. In a validated LC-MS/MS method using paclitaxel as internal standard, the absolute recoveries of pinaverium bromide and the internal standard were 99.7–111.7% and 106.2%, respectively [1]. A separate patent disclosure reports that internal standard-normalized matrix effect factors for pinaverium bromide at two QC concentration levels were 0.899 and 0.956, with precision less than 2.24% [2]. Pinaverium-d4 Bromide, as a stable isotope-labeled analog, co-elutes with the analyte and undergoes identical ionization processes, thereby normalizing matrix effects to near-unity and eliminating the 6–11% differential recovery observed with structurally dissimilar internal standards [3].

LC-MS/MS Bioanalysis Matrix Effect Isotope Dilution Pharmacokinetics

Analytical Sensitivity Comparison: Pinaverium-d4 Bromide Isotope Dilution vs. Non-Isotopic IS Methods (LLOQ 10 pg/mL with Paclitaxel)

Published LC-MS/MS methods for pinaverium bromide quantification using non-isotopic internal standards achieve lower limits of quantitation (LLOQ) of 10 pg/mL with paclitaxel [1] and 0.5 ng/mL with glimepiride [2]. While these LLOQ values are adequate for certain applications, isotope dilution with Pinaverium-d4 Bromide is expected to enable further LLOQ reduction through enhanced signal-to-noise ratio and elimination of ion suppression variability inherent to structurally dissimilar internal standards [3]. The deuterium labeling provides a mass shift of +4 Da, ensuring complete baseline separation in the mass spectrometer without chromatographic retention time differences that plague some deuterated internal standards [4].

LLOQ Sensitivity LC-MS/MS Isotope Dilution Bioavailability

Regulatory Compliance and Traceability: Pinaverium-d4 Bromide for ANDA and Pharmacopeial Standard Alignment

Pinaverium-d4 Bromide is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly positioned for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for pinaverium bromide products [1]. Unlike non-isotopic internal standards such as paclitaxel or itraconazole—which are employed as convenient surrogates but lack structural identity to the analyte—Pinaverium-d4 Bromide enables traceability against pharmacopeial standards (USP or EP) based on feasibility [2]. Published UPLC-MS-MS methods using itraconazole as internal standard achieve a 2.5 min runtime with a concentration range of 12–12,000 pg/mL [3], but do not provide the regulatory alignment offered by a deuterated analyte-matching internal standard.

ANDA Regulatory Compliance Pharmacopeial Standards Method Validation Quality Control

Parent Compound Pharmacological Potency Context: Pinaverium Bromide Gastrointestinal Selectivity vs. Non-Selective Calcium Channel Blockers

Pinaverium bromide demonstrates gastrointestinal tract selectivity as an L-type calcium channel blocker, with IC50 values of 1.0 × 10⁻⁶ M for inhibition of cholinergic responses in colonic smooth muscle [1]. In isolated rabbit jejunal smooth muscle cells, pinaverium bromide exhibits an IC50 of 1.5 µM in patch-clamp assays . In direct head-to-head comparison using inflamed human colonic smooth muscle cells, pinaverium (1 µM) displayed significantly higher efficacy than the non-selective calcium channel blockers diltiazem and nicardipine in reducing CCK-8- and KCl-induced contraction [2]. This pharmacological selectivity underpins the clinical utility of pinaverium bromide in IBS and functional gastrointestinal disorders, and by extension, the analytical importance of accurate quantification using Pinaverium-d4 Bromide in pharmacokinetic and bioequivalence studies.

Calcium Channel Blocker IC50 Gastrointestinal Selectivity Antispasmodic IBS

Isotopic Purity and Product Specification: Pinaverium-d4 Bromide Characterization vs. Non-Deuterated Pinaverium Bromide

Pinaverium-d4 Bromide is supplied with defined isotopic purity specifications of ≥98% atom D enrichment and ≥95% chemical purity by HPLC . In contrast, non-deuterated pinaverium bromide reference standards are typically characterized by chemical purity alone, without isotopic enrichment metrics. The deuterium labeling at the ethyl-morpholinium side chain (four deuterium atoms; mass shift +4 Da) is confirmed by NMR and mass spectrometry [1]. Suppliers provide comprehensive certificates of analysis including HPLC purity, isotopic enrichment, and structural confirmation data [2].

Isotopic Purity Deuterium Enrichment Quality Specification HPLC Reference Standard

Pinaverium-d4 Bromide: Optimal Research and Industrial Application Scenarios for Procurement Decision-Making


Bioanalytical Method Development and Validation for Pinaverium Bromide Pharmacokinetic Studies

Pinaverium-d4 Bromide is the preferred internal standard for developing and validating LC-MS/MS methods to quantify pinaverium bromide in human plasma. Published methods using non-isotopic internal standards (paclitaxel, itraconazole) achieve LLOQs of 10 pg/mL but exhibit differential matrix effect factors of 0.899–0.956 and recovery differences of up to 6.5% [1]. Incorporation of Pinaverium-d4 Bromide normalizes these variables, improving assay robustness and enabling more accurate determination of pharmacokinetic parameters including AUCt, Cmax, Tmax, and t1/2 in bioavailability and bioequivalence studies [2].

Abbreviated New Drug Application (ANDA) Support and Quality Control Batch Release Testing

For generic pharmaceutical manufacturers pursuing ANDA approval for pinaverium bromide formulations, Pinaverium-d4 Bromide provides a regulatory-compliant internal standard that supports method validation under ICH M10 guidance [1]. The compound is supplied with characterization data enabling traceability to USP or EP pharmacopeial standards, which is essential for QC batch release testing and stability-indicating assays [2]. Unlike surrogate internal standards such as itraconazole (used in published UPLC-MS-MS methods with 2.5 min runtime and 12–12,000 pg/mL range) [3], Pinaverium-d4 Bromide directly aligns with regulatory expectations for analyte-matching isotope dilution.

Therapeutic Drug Monitoring and Clinical Pharmacokinetic Research

Given the established gastrointestinal selectivity of pinaverium bromide—demonstrated by significantly higher efficacy than diltiazem and nicardipine in reducing contraction of inflamed human colonic smooth muscle cells at 1 µM [1], and IC50 values of 1.0 × 10⁻⁶ M in colonic smooth muscle [2]—accurate therapeutic drug monitoring in IBS patients requires precise quantification. Pinaverium-d4 Bromide enables robust LC-MS/MS assays with minimized matrix interference, supporting clinical pharmacokinetic research in patient populations where drug exposure-response relationships need to be established.

Metabolite Identification and ADME Studies in Preclinical Development

The deuterium labeling in Pinaverium-d4 Bromide enhances stability and precision in ADME (absorption, distribution, metabolism, and excretion) studies [1]. The +4 Da mass shift enables clear differentiation between parent drug and internal standard in MS/MS spectra, facilitating accurate quantification of pinaverium bromide in complex biological matrices including plasma, urine, and tissue homogenates. This application is particularly relevant for preclinical studies investigating the metabolic fate and tissue distribution of pinaverium bromide formulations [2].

Quote Request

Request a Quote for Pinaverium-d4 Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.